molecular formula C10H11BrF3NO B11732882 (3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol

(3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B11732882
M. Wt: 298.10 g/mol
InChI Key: KONCVDAEGXHKPY-VIFPVBQESA-N
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Description

(3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol: is a chiral compound with significant interest in various fields of chemistry and pharmacology. The presence of the trifluoromethyl group and bromine atom on the aromatic ring, along with the amino and hydroxyl groups on the propanol chain, makes this compound a versatile intermediate in organic synthesis and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 2-bromo-4-(trifluoromethyl)benzaldehyde.

    Aldol Reaction: The benzaldehyde undergoes an aldol reaction with a suitable amine to form an intermediate imine.

    Reduction: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.

    Hydroxylation: The final step involves the hydroxylation of the amine to introduce the hydroxyl group, often using an oxidizing agent like hydrogen peroxide or a catalytic system.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thiols, amines, alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alkylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Chiral Catalysts: The chiral nature of the compound makes it useful in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor due to the presence of the trifluoromethyl group, which can enhance binding affinity to certain enzymes.

Medicine

    Drug Development: Investigated for its potential as a lead compound in the development of new drugs, particularly those targeting neurological disorders.

Industry

    Material Science: Used in the development of new materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, inhibiting or modulating its activity. This can lead to various downstream effects, such as altered enzyme activity or changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in (3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol, including the chiral center, makes it particularly valuable in asymmetric synthesis and drug development. Its ability to undergo a wide range of chemical reactions further enhances its versatility in scientific research and industrial applications.

Properties

Molecular Formula

C10H11BrF3NO

Molecular Weight

298.10 g/mol

IUPAC Name

(3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol

InChI

InChI=1S/C10H11BrF3NO/c11-8-5-6(10(12,13)14)1-2-7(8)9(15)3-4-16/h1-2,5,9,16H,3-4,15H2/t9-/m0/s1

InChI Key

KONCVDAEGXHKPY-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)[C@H](CCO)N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)C(CCO)N

Origin of Product

United States

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